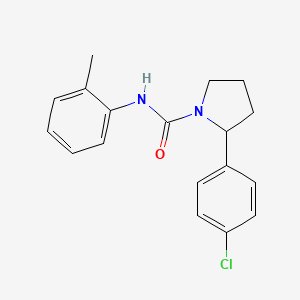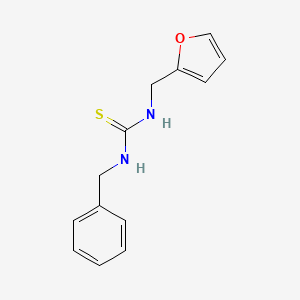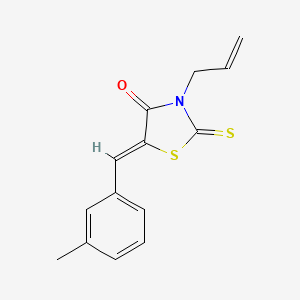
2-(4-chlorophenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide, commonly known as CPCA, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. CPCA has gained significant attention in the scientific community due to its potential applications in research related to the central nervous system.
作用机制
CPCA acts by inhibiting the reuptake of dopamine by blocking the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in an enhanced dopaminergic transmission. The increased dopamine levels in the brain are responsible for the physiological and biochemical effects of CPCA.
Biochemical and Physiological Effects:
The physiological and biochemical effects of CPCA are primarily mediated by the dopaminergic system. The increase in dopamine levels in the brain leads to an enhanced reward response, which is responsible for the reinforcing effects of drugs of abuse. CPCA has also been found to increase locomotor activity and induce hyperthermia in animal models, indicating its potential stimulant properties.
实验室实验的优点和局限性
CPCA has several advantages as a research tool, including its high affinity for the dopamine transporter, potent inhibitory activity, and selectivity towards dopamine uptake. However, its limitations include its potential toxicity and the lack of studies on its long-term effects.
未来方向
The potential applications of CPCA in research related to the central nervous system are vast. Some of the future directions for CPCA research include:
1. Investigating the potential therapeutic applications of CPCA in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
2. Studying the role of CPCA in the regulation of dopamine signaling and its implications in various physiological and behavioral processes.
3. Developing novel analogs of CPCA with improved pharmacological properties and selectivity towards dopamine uptake.
4. Exploring the potential of CPCA as a diagnostic tool for various neurological disorders.
Conclusion:
In conclusion, CPCA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research related to the central nervous system. Its high affinity for the dopamine transporter and potent inhibitory activity make it a valuable tool for studying the role of dopamine in the brain and its potential implications in various neurological disorders. However, further research is needed to fully understand the potential therapeutic applications of CPCA and its long-term effects.
合成方法
The synthesis of CPCA involves the reaction of 4-chlorobenzoyl chloride with 2-methylphenylamine in the presence of pyrrolidine and triethylamine as catalysts. The resulting product is purified using column chromatography to obtain CPCA in a pure form.
科学研究应用
CPCA has been extensively studied for its potential applications in research related to the central nervous system. It has been found to have a high affinity for the dopamine transporter and acts as a potent inhibitor of dopamine uptake. This property of CPCA makes it a valuable tool for studying the role of dopamine in the brain and its potential implications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-5-2-3-6-16(13)20-18(22)21-12-4-7-17(21)14-8-10-15(19)11-9-14/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGJTFHRFAHKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5963193.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5963199.png)
![2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5963204.png)
![methyl 4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5963223.png)
![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-propanesulfonamide](/img/structure/B5963234.png)
![1-(1-adamantyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5963240.png)

![ethyl N-[(allylamino)carbonyl]glycinate](/img/structure/B5963249.png)
![1-(4-fluorobenzyl)-4-({[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amino)-2-pyrrolidinone](/img/structure/B5963253.png)
![N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide](/img/structure/B5963257.png)
![12-(2-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B5963273.png)
![3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5963279.png)
![N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5963289.png)